molecular formula C9H15N3 B1474208 3-cyclobutyl-1-ethyl-1H-pyrazol-5-amine CAS No. 1707396-05-1

3-cyclobutyl-1-ethyl-1H-pyrazol-5-amine

Cat. No.: B1474208
CAS No.: 1707396-05-1
M. Wt: 165.24 g/mol
InChI Key: SKRSLWJYADKPFM-UHFFFAOYSA-N
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Description

3-cyclobutyl-1-ethyl-1H-pyrazol-5-amine is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity . This compound, with its specific substituents, offers interesting possibilities for various chemical and biological applications.

Properties

IUPAC Name

5-cyclobutyl-2-ethylpyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3/c1-2-12-9(10)6-8(11-12)7-4-3-5-7/h6-7H,2-5,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKRSLWJYADKPFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC(=N1)C2CCC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-cyclobutyl-1-ethyl-1H-pyrazol-5-amine typically involves the cyclization of appropriate precursors. One common method includes the condensation of substituted aromatic aldehydes with tosylhydrazine, followed by cycloaddition with terminal alkynes . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as controlled temperature and pressure, and the use of catalysts to facilitate the reaction.

Chemical Reactions Analysis

3-cyclobutyl-1-ethyl-1H-pyrazol-5-amine undergoes various types of chemical reactions, including:

Mechanism of Action

The mechanism of action of 3-cyclobutyl-1-ethyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and derivative of the compound .

Comparison with Similar Compounds

3-cyclobutyl-1-ethyl-1H-pyrazol-5-amine can be compared with other pyrazole derivatives such as:

Biological Activity

3-Cyclobutyl-1-ethyl-1H-pyrazol-5-amine is a heterocyclic compound belonging to the pyrazole family, which is known for its diverse applications in medicinal chemistry and organic synthesis. This compound exhibits unique structural properties that contribute to its biological activities, making it a subject of interest in various scientific studies.

The biological activity of 3-cyclobutyl-1-ethyl-1H-pyrazol-5-amine primarily involves its interaction with specific molecular targets. Research indicates that it may inhibit certain enzymes or receptors, which leads to significant biological effects. The exact pathways can vary based on the specific application or derivative of the compound.

Antiproliferative Activity

A notable aspect of 3-cyclobutyl-1-ethyl-1H-pyrazol-5-amine is its potential antiproliferative activity against various cancer cell lines. For instance, studies have shown that derivatives of pyrazole compounds exhibit moderate to potent antiproliferative effects. In particular, structure-activity relationship (SAR) studies have indicated that modifications in the pyrazole structure can enhance its potency against cancer cells .

Case Studies

  • Anticancer Potential : In a study evaluating novel pyrazole derivatives, it was found that compounds similar to 3-cyclobutyl-1-ethyl-1H-pyrazol-5-amine displayed IC50 values ranging from 0.0760.076 to 0.12μM0.12\,\mu M against human cancer cell lines such as SGC-7901 and A549. These findings suggest that structural modifications can significantly influence the anticancer efficacy of pyrazole derivatives .
  • Anti-inflammatory Properties : Another aspect of research has focused on the anti-inflammatory potential of pyrazole derivatives, including 3-cyclobutyl-1-ethyl-1H-pyrazol-5-amine. The compound's ability to modulate inflammatory pathways could provide therapeutic benefits in conditions characterized by chronic inflammation.

Pharmacological Profile

The pharmacological profile of 3-cyclobutyl-1-ethyl-1H-pyrazol-5-amine suggests that it may serve as a lead compound for developing new therapeutic agents. Its derivatives are being explored for their potential use in treating various diseases due to their unique chemical reactivity and biological activities.

Comparative Analysis with Similar Compounds

To better understand the properties of 3-cyclobutyl-1-ethyl-1H-pyrazol-5-amine, a comparison with other related compounds is essential:

Compound NameStructure VariationsBiological Activity
1-Ethyl-1H-pyrazol-5-amineLacks cyclobutyl groupModerate antiproliferative
3-Cyclobutyl-1H-pyrazolLacks ethyl groupLimited biological data
3-Cyclobutyl-1-methylpyrazolMethyl substitution at position 1Enhanced anti-inflammatory

This table illustrates how variations in structure can affect the biological activity and potential therapeutic applications of pyrazole derivatives.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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